molecular formula C11H9IN2O B13081545 4-(Benzyloxy)-2-iodopyrimidine CAS No. 1333319-56-4

4-(Benzyloxy)-2-iodopyrimidine

Cat. No.: B13081545
CAS No.: 1333319-56-4
M. Wt: 312.11 g/mol
InChI Key: XKTFUFBAKQHRAB-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-iodopyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of a benzyloxy group at the 4-position and an iodine atom at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-iodopyrimidine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrimidine derivative.

    Benzyloxy Group Introduction: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the pyrimidine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-iodopyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids, and reduction to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(Benzyloxy)-2-iodopyrimidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-iodopyrimidine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the iodine atom can engage in halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 4-(Benzyloxy)benzyl chloride
  • 4-(Benzyloxy)phenol

Uniqueness

4-(Benzyloxy)-2-iodopyrimidine is unique due to the presence of both a benzyloxy group and an iodine atom on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds.

Biological Activity

4-(Benzyloxy)-2-iodopyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is being investigated for various therapeutic applications, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a benzyloxy group at the 4-position and an iodine atom at the 2-position. The presence of these functional groups is believed to influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Studies have shown that pyrimidine derivatives can possess antimicrobial properties. The specific activity of this compound against various bacterial strains has been noted, although detailed quantitative data is limited .
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. Its mechanism may involve interference with cellular signaling pathways critical for tumor growth .
  • Anti-inflammatory Effects : Some studies indicate that related pyrimidine compounds can reduce inflammation, suggesting a potential application in treating inflammatory diseases .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds.

Activity Type Study Reference Effect Observed Concentration Tested
AntimicrobialInhibition of bacterial growthVaries (specific data not provided)
Anticancer Reduced cell viability in cancer linesIC50 values not specified
Anti-inflammatory Decreased inflammatory markersNot quantified

Case Studies

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The iodine substituent may enhance the compound's reactivity with biological targets.
  • The benzyloxy group could facilitate interactions with cellular membranes or proteins involved in signal transduction pathways.

Properties

CAS No.

1333319-56-4

Molecular Formula

C11H9IN2O

Molecular Weight

312.11 g/mol

IUPAC Name

2-iodo-4-phenylmethoxypyrimidine

InChI

InChI=1S/C11H9IN2O/c12-11-13-7-6-10(14-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

XKTFUFBAKQHRAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC=C2)I

Origin of Product

United States

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